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molecular formula C11H13NO5S B6574159 methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate CAS No. 74695-29-7

methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate

Cat. No. B6574159
M. Wt: 271.29 g/mol
InChI Key: LTCSMUFZKQUERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365200B2

Procedure details

Ethylmalonyl chloride (1.93 mL, 15.22 mmol) was added to a solution of methyl-3-amino-thiophene-2-carboxylate (2 g, 12.70 mmol) in dry toluene (20 mL) and pyridine (1.23 mL, 15.22 mmol) at −10° C. The solution was stirred at −10° C. for 1 h and poured into ice water. The product was extracted by ethyl acetate. The combined organic phase was sequentially washed by diluted HCl solution, saturated NaHCO3 solution, water, and brine. The organic phase was dried over MgSO4 and concentrated to yield an oily residue. The residue was dissolved in hot ethanol and kept overnight at −4° C. The crystals formed were filtered off and filtrate was concentrated to yield 2.2 g (63%) of 3-(2-ethoxycarbonyl-acetylamino)-thiophene-2-carboxylic acid methyl ester as yellow viscous oil. 1H NMR (400 MHz, DMSO-d6) δ 1.21 (t, J=7.2 Hz, 3H), 3.68 (s, 2H), 3.84 (s, 3H), 4.15 (q, J=7.2 Hz, 2H), 7.91 (d, J=5.2 Hz, 1H), 7.93 (d, J=5.2 Hz, 1H), 10.52 (s, 1H) ppm; MS m/z=272 amu (M++1).
Quantity
1.93 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([CH:3]([C:7](Cl)=[O:8])[C:4](Cl)=[O:5])C.[CH3:10][O:11][C:12]([C:14]1[S:15][CH:16]=[CH:17][C:18]=1[NH2:19])=[O:13].N1[CH:25]=[CH:24]C=CC=1.C([OH:28])C>C1(C)C=CC=CC=1>[CH3:10][O:11][C:12]([C:14]1[S:15][CH:16]=[CH:17][C:18]=1[NH:19][C:7](=[O:8])[CH2:3][C:4]([O:5][CH2:24][CH3:25])=[O:28])=[O:13]

Inputs

Step One
Name
Quantity
1.93 mL
Type
reactant
Smiles
C(C)C(C(=O)Cl)C(=O)Cl
Name
Quantity
2 g
Type
reactant
Smiles
COC(=O)C=1SC=CC1N
Name
Quantity
1.23 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −10° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted by ethyl acetate
WASH
Type
WASH
Details
The combined organic phase was sequentially washed by diluted HCl solution, saturated NaHCO3 solution, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oily residue
WAIT
Type
WAIT
Details
kept overnight at −4° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crystals formed
FILTRATION
Type
FILTRATION
Details
were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C=1SC=CC1NC(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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